molecular formula C7H3F3INO2 B1412625 3-Iodo-6-(trifluoromethyl)picolinic acid CAS No. 1806339-47-8

3-Iodo-6-(trifluoromethyl)picolinic acid

Cat. No.: B1412625
CAS No.: 1806339-47-8
M. Wt: 317 g/mol
InChI Key: HGVMQVHRXARRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-6-(trifluoromethyl)picolinic acid is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid with a carboxylic acid group at the 2-position. The compound features an iodine substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. These modifications significantly influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, making it a molecule of interest in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

1806339-47-8

Molecular Formula

C7H3F3INO2

Molecular Weight

317 g/mol

IUPAC Name

3-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-2-1-3(11)5(12-4)6(13)14/h1-2H,(H,13,14)

InChI Key

HGVMQVHRXARRSU-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1I)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1I)C(=O)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

a. Substituent Effects on Acidity

The trifluoromethyl group at position 6 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group compared to unsubstituted picolinic acid (pKa ~1.3). The iodine atom at position 3, being less electronegative than methoxy (as in ), may slightly reduce acidity compared to 3-Methoxy-6-(trifluoromethyl)picolinic acid.

b. Lipophilicity and Bioavailability

Iodine’s high molar mass and polarizability increase lipophilicity (logP ≈ 2.1–2.5, estimated) relative to the methoxy analog (logP ≈ 1.8) . This enhanced lipophilicity could improve membrane permeability but may reduce aqueous solubility.

d. Metabolic Stability

The trifluoromethyl group enhances metabolic stability compared to difluoromethyl or unfluorinated analogs, as C-F bonds resist oxidative degradation .

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